molecular formula C17H18N2O B1272776 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol CAS No. 121356-81-8

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

Cat. No. B1272776
M. Wt: 266.34 g/mol
InChI Key: VKBZBWPMGQXAGU-UHFFFAOYSA-N
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Description

The compound "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antifungal, antiviral, and anticancer activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of related compounds has been achieved through reactions involving microwave irradiation, which can enhance the yield and reduce reaction times . Additionally, the synthesis of N-substituted benzimidazoles can be performed by reacting benzimidazole with amines, as demonstrated in the preparation of N-(1H-benzimidazol-2-yl)-N'-benzyl propionamidine .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically characterized using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry (MS), as well as X-ray crystallography for solid-state analysis . These techniques allow for the determination of the compound's conformation, absolute configuration, and intermolecular interactions within crystals. For example, the crystal structure of a related compound was confirmed through single-crystal X-ray diffraction analysis, which was in accordance with DFT calculations and Hirshfeld surface analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. They can form complexes with metals, as seen in the preparation of Zn(II) complexes with a bis-benzimidazole ligand . These complexes can exhibit different coordination modes and exhibit interesting fluorescence properties. Additionally, benzimidazole derivatives can act as ligands in the formation of complexes with potential applications as fluorescent sensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents can significantly affect properties such as solubility, fluorescence, and anion transport activity . For example, the introduction of electron-withdrawing groups can enhance anion transport activity, as seen in derivatives of 1,3-bis(benzimidazol-2-yl)benzene . The keto-enol equilibrium in polar solvents and the ability to form chelate rings with metals are also notable properties of these compounds .

Scientific Research Applications

Chemical Modification and Activity

  • Modification for Tuberculostatic Activity : Alkylation of benzimidazole derivatives, similar to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, can lead to moderate tuberculostatic activity, as demonstrated in a study modifying 2-(trifluoromethyl)-1H-benzimidazole (Shchegol'kov et al., 2013).

Metal Complex Synthesis

  • Zinc Complex Synthesis : Benzimidazole derivatives have been used in the synthesis of zinc complexes, showing potential for further chemical applications (Patricio-Rangel et al., 2019).

DNA Binding and Cytotoxicity

  • DNA Binding and Anticancer Potential : Benzimidazole compounds, including those similar to the query compound, exhibit DNA binding properties and cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents (Paul et al., 2015).

Antiviral Properties

  • Activity Against HIV and YFV : Certain benzimidazole derivatives demonstrate anti-HIV and anti-Yellow Fever Virus (YFV) properties, hinting at their potential as broad-spectrum antiviral agents (Srivastava et al., 2020).

Catalysis

  • Use in Transfer Hydrogenation : Benzimidazole derivatives are effective in catalyzing transfer hydrogenation reactions, with specific compounds showing high conversion rates (Aydemir et al., 2014).

Anticancer Agents Design

  • Design as Anticancer Agents : Benzimidazole compounds have been designed and synthesized with oxadiazole and triazolo-thiadiazoles to act as promising anticancer agents (Husain et al., 2012).

Prostate Cancer Drug Development

  • Prostate Cancer Drug Development : Specific benzimidazole-based compounds have been synthesized and evaluated as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), showing potential as anti-prostate cancer drugs (Nakao et al., 2014).

Crystal Engineering

  • Crystal Engineering : Protonated benzimidazole groups, similar to the query compound, have been utilized as synthons in crystal engineering, forming two- or three-dimensionally stacked structures (Matthews et al., 2003).

Antifungal and Selectivity Studies

  • Antifungal Activity and Selectivity : Benzimidazole derivatives have been designed as analogs of fluconazole, demonstrating potential in antifungal activity and selectivity studies (Lebouvier et al., 2020).

Benzimidazole-Based Gelators

  • Synthesis of Gelators : Novel benzimidazole derivatives have been synthesized, showing gelation ability and potential applications in materials science (Geiger et al., 2017).

Antibacterial and Antifungal Screening

  • Antibacterial and Antifungal Properties : New series of benzimidazole-based compounds have been synthesized and screened for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Reddy & Reddy, 2010).

Alkylation and Ring Closure Reactions

  • Diverse Compound Synthesis : Benzimidazole derivatives serve as starting materials in alkylation and ring closure reactions to generate a variety of structurally diverse compounds (Roman, 2013).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Research has been conducted on synthesizing new benzimidazole-fused compounds, contributing to the expansion of chemical libraries (Ghandi et al., 2011).

Interleukin-5 Inhibition

  • IL-5 Inhibition for Asthma : Hydroxyethylaminomethylbenzimidazole analogs have been synthesized and evaluated for their IL-5 inhibitory activity, which is relevant in asthma treatment (Boggu et al., 2019).

Nitrogen Protection Methods

  • Selective Nitrogen Protection : Methods have been developed for the selective N-protection of hydroxyalkylbenzimidazoles, enhancing the versatility of these compounds in chemical synthesis (Woudenberg & Coughlin, 2005).

Structural and Spectroscopic Studies

  • Structural Analysis : N-(1H-Benzimidazol-2-yl) propionamidine has been synthesized and analyzed, contributing to the understanding of benzimidazole derivatives' structures (Raouafi et al., 2007).

Bis-Benzimidazole Anticancer Research

  • Anticancer Agent Design : Bis-benzimidazole compounds have been synthesized and evaluated as anticancer agents, showing notable activity in initial screenings (Rashid, 2020).

Microwave-Mediated Synthesis

  • Microwave-Mediated Heterocycle Synthesis : Benzimidazole-based compounds have been synthesized using microwave-mediated methods, indicating a more efficient approach in chemical synthesis (Darweesh et al., 2016).

properties

IUPAC Name

3-(1-benzylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBZBWPMGQXAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386790
Record name 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

CAS RN

121356-81-8
Record name 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Indusegaram, AG Katsifis, DD Ridley… - Australian journal of …, 2003 - CSIRO Publishing
In order to convert 1′H-benzimidazol-2′-ylpropanols into aryl ethers using Mitsunobu coupling, it was necessary to protect the benzimidazole nitrogen in the starting alcohols. …
Number of citations: 10 www.publish.csiro.au

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